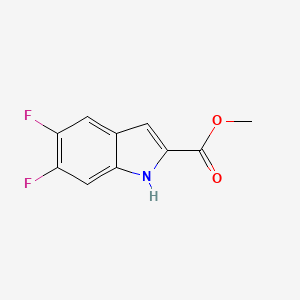

methyl 5,6-difluoro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

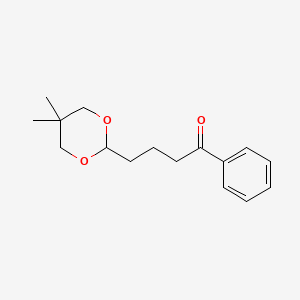

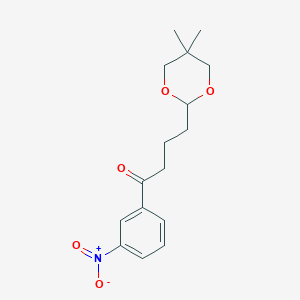

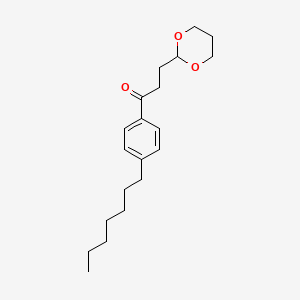

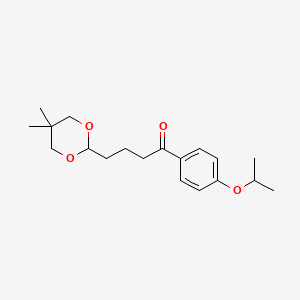

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the formula C10H7F2NO2 . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .

Molecular Structure Analysis

The molecular structure of methyl 5,6-difluoro-1H-indole-2-carboxylate consists of a methyl group (CH3), two fluorine atoms (F), an indole group (C8H7N), and a carboxylate group (CO2) .Chemical Reactions Analysis

Indole derivatives, including methyl 5,6-difluoro-1H-indole-2-carboxylate, are important reactants in various chemical reactions. They are used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Aplicaciones Científicas De Investigación

Synthesis and Applications in Natural and Non-Natural Derivatives

- Methyl 5,6-dibromoindole-3-carboxylate, a close relative of methyl 5,6-difluoro-1H-indole-2-carboxylate, is used in regioselective dibromination processes. This compound serves as a building block in synthesizing natural and non-natural dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Utility in Novel Compound Synthesis

- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, another compound closely related to methyl 5,6-difluoro-1H-indole-2-carboxylate, is utilized for creating tetrahydro, dihydro, and dehydro esters, showcasing its potential in synthesizing complex organic compounds (Irikawa et al., 1989).

Spectroscopic and Computational Analysis

- Methyl 5-methoxy-1H-indole-2-carboxylate, another analogue, undergoes extensive spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) profiling and computational studies. These studies provide insights into the electronic nature, reactivity, and non-linear optical (NLO) properties of these molecules, crucial for designing biologically active molecules (Almutairi et al., 2017).

Development of Tryptophan Derivatives

- Methyl 5,6-difluoro-1H-indole-2-carboxylate's structure is leveraged in the synthesis of conformationally constrained tryptophan derivatives, used in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structure and function of peptides and peptoids (Horwell et al., 1994, 1995).

Exploring Synthetic Approaches

- Research on synthetic approaches to closely related compounds like ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate, by Fischer indole synthesis and reactions with lithiated N-BOC-3,4-difluoro-2-methylaniline, has been investigated. These studies contribute to the understanding of synthesis methodologies of difluoroindolecarboxylic acid ethyl esters (Silvestri et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5,6-difluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNPCDCYKEDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5,6-difluoro-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.